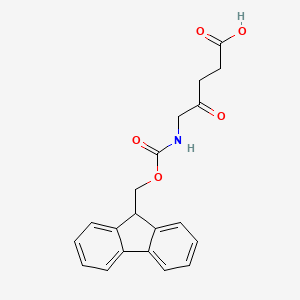

5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of glutamic acid . It is also known as Fmoc-5-Ava-OH or Fmoc-5-aminopentanoic acid .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, the Arndt-Eistert protocol was successfully applied starting from commercially available N ‐ { [ (9 H ‐fluoren‐9‐yl)methoxy]carbonyl}‐protected (Fmoc) α‐amino acids leading to enantiomerically pure N ‐Fmoc‐protected β‐amino acids in only two steps and with high yield .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C20H21NO4 . The InChI code for this compound is InChI=1S/C20H21NO4/c22-19 (23)11-5-6-12-21-20 (24)25-13-18-16-9-3-1-7-14 (16)15-8-2-4-10-17 (15)18/h1-4,7-10,18H,5-6,11-13H2, (H,21,24) (H,22,23) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 339.4 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass of this compound is 339.14705815 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Solid Phase Synthesis

- Bleicher, Lutz, and Wuethrich (2000) explored the use of derivatives like 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid in solid phase synthesis, highlighting their improved acid stability compared to standard resins. This facilitates the immobilization and modification of carboxylic acids and amines, enabling high-yield product release upon treatment with TFA (Bleicher, Lutz, & Wuethrich, 2000).

Development of Enantiomerically Pure Amino Acids

- Ellmerer-Müller et al. (1998) reported on the synthesis of enantiomerically pure N-Fmoc-protected β-amino acids using an Arndt-Eistert protocol starting from Fmoc α-amino acids. This process is efficient, yielding high-quality amino acids in just two steps (Ellmerer-Müller et al., 1998).

Role in Biosynthesis of Biologically Active Porphyrins

- Shrestha-Dawadi and Lugtenburg (2003) described a scheme for preparing isotopomers of 5-aminolevulinic acid, a precursor in the biosynthesis of porphyrins like chlorophyll and heme. This research offers insights into photosynthesis and oxygen transport mechanisms (Shrestha-Dawadi & Lugtenburg, 2003).

Use in Peptide Bond Protection

- Johnson, Quibell, Owen, and Sheppard (1993) developed N,O-Bis-Fmoc derivatives as intermediates for peptides with reversibly protected tertiary peptide bonds. This method helps in solid phase peptide synthesis by inhibiting interchain association (Johnson, Quibell, Owen, & Sheppard, 1993).

In Synthesis and Structure of W(CO)5 Complexes

- Kowalski et al. (2009) synthesized W(CO)5 complexes of 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid for IR-detectable metal–carbonyl tracers. These complexes showed thermal stability and intense absorption bands, useful in spectroelectrochemistry studies (Kowalski et al., 2009).

Preparation of N-Fmoc-Protected β2-Homoamino Acids

- Šebesta and Seebach (2003) described the preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains. This process is crucial for the large-scale preparation of Fmoc-β2hXaa-OH for β-peptide syntheses (Šebesta & Seebach, 2003).

Self-Assembled Structures of Fmoc Modified Amino Acids

- Gour et al. (2021) studied the self-assembled structures formed by Fmoc modified aliphatic uncharged single amino acids. These findings pave the way for designing novel self-assembled architectures with potential applications in various fields (Gour et al., 2021).

Eigenschaften

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-13(9-10-19(23)24)11-21-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2,(H,21,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPYMFLIIGLEOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624860 |

Source

|

| Record name | 5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxopentanoic acid | |

CAS RN |

160111-41-1 |

Source

|

| Record name | 5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)